molecular formula C17H12ClNO4 B2623575 (Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 623120-35-4

(Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No.: B2623575
CAS No.: 623120-35-4
M. Wt: 329.74
InChI Key: MLOPCOBIJCJLCS-CHHVJCJISA-N
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Description

(Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. It features a benzofuran core, which is a common motif in many bioactive molecules, and a chlorobenzylidene moiety, which can contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzylidene Group: This step involves the condensation of the benzofuran derivative with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Acetamide Group: The final step is the reaction of the intermediate with chloroacetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chlorobenzylidene group can yield the corresponding benzyl derivative.

    Substitution: The chlorobenzylidene moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, it can serve as a probe to study enzyme interactions and receptor binding due to its structural features.

Medicine

Industry

In the industrial sector, it may be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The chlorobenzylidene moiety can enhance binding affinity through hydrophobic interactions, while the benzofuran core can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
  • (Z)-2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Uniqueness

The presence of the chlorine atom in (Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs with different substituents.

This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c18-11-3-1-10(2-4-11)7-15-17(21)13-6-5-12(8-14(13)23-15)22-9-16(19)20/h1-8H,9H2,(H2,19,20)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOPCOBIJCJLCS-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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